N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, also known as FLX475, is a small molecule inhibitor of CCR4, a chemokine receptor. FLX475 has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders.
Aplicaciones Científicas De Investigación
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. In preclinical studies, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has also been shown to inhibit the migration of T cells, which play a role in autoimmune disorders.
Mecanismo De Acción
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is a small molecule inhibitor of CCR4, a chemokine receptor that is involved in the migration of T cells and regulatory T cells (Tregs). Tregs play a role in suppressing the immune response, and their activity has been implicated in various diseases, including cancer and autoimmune disorders. By inhibiting CCR4, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can reduce the migration of Tregs and enhance the immune response against cancer cells and pathogens.
Biochemical and Physiological Effects:
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to inhibit the migration of Tregs in vitro and in vivo. In preclinical studies, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has also been shown to enhance the immune response against cancer cells and pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have efficacy in inhibiting the growth of various cancer cell lines and enhancing the immune response against cancer cells and pathogens. However, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has several limitations as well. It has a low overall yield of approximately 10%, which can make it difficult to produce large quantities for clinical studies. Additionally, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide. One direction is to further study its efficacy in treating various cancers and autoimmune disorders. Another direction is to optimize its synthesis method to increase the overall yield. Additionally, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can be modified to improve its potency and selectivity for CCR4. Finally, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can be used in combination with other therapies to enhance their efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide involves several steps. The first step is the preparation of 4-fluoroaniline, which is then reacted with ethyl 2-bromoacetate to form 2-[(4-fluorophenyl)amino]-2-oxoethyl acetate. This compound is then reacted with cyclohexylmagnesium bromide to form N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide. The overall yield of the synthesis is approximately 10%.
Propiedades
IUPAC Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCMAXFBUSCVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.